molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Katalognummer: B057889
CAS-Nummer: 158626-15-4
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: QWCGOMIAXFNYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Bromomethyl)nicotinonitrile involves the bromination of 6-methylnicotinonitrile. The reaction is typically carried out in 1,2-dichloroethane with N-bromosuccinimide (NBS) as the brominating agent and 2,2’-azobis(isobutyronitrile) (AIBN) as the radical initiator. The reaction mixture is heated to 80°C and stirred for 14 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of NBS and AIBN in a controlled environment ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

6-(Bromomethyl)nicotinonitrile serves as an important building block in organic synthesis. Its bromomethyl group allows for further functionalization, making it a key intermediate in the synthesis of more complex molecules. The compound is often used in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anticancer agent and an enzyme inhibitor.

Key Findings:

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds derived from this nitrile can inhibit the proliferation of HepG2 liver cancer cells with IC50 values indicating significant potency .
  • Enzyme Inhibition : It has been reported that this compound and its derivatives can inhibit enzymes associated with cancer progression and inflammation, suggesting potential use as therapeutic agents in managing these conditions.

Agrochemical Applications

Due to its structural properties, this compound is also explored for use in agrochemicals. Its ability to act as a precursor for various pesticides and herbicides makes it valuable in agricultural applications.

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials that require specific functional groups for enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Compound NameStructure FeaturesBiological Activity
This compoundBromomethyl groupAnticancer activity against HepG2 cells
N-Hydroxy-5-methyl-nicotinimidamideMethyl substitutionModerate anticancer activity
N-Hydroxy-5-chloromethyl-nicotinimidamideChlorine substitutionLimited anti-inflammatory effects
6-AcetylnicotinonitrileAcetyl groupEffective as a pesticide

Cytotoxicity Assessment

A study assessing the cytotoxicity of various nicotinonitriles found that derivatives of this compound showed promising results against HepG2 liver cancer cells, with significant inhibition observed at lower concentrations.

Enzyme Inhibition Studies

Research involving enzyme inhibition demonstrated that compounds derived from this compound effectively inhibited specific enzymes linked to cancer and inflammation pathways. This suggests their potential therapeutic applications in oncology and inflammatory diseases .

Agrochemical Development

In agrochemical research, derivatives of this compound have been synthesized and tested for their efficacy as pesticides, showing promising results in controlling plant pathogens while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 6-(Bromomethyl)nicotinonitrile primarily involves its role as a reactant in the synthesis of bioactive molecules. The bromomethyl group allows for easy substitution, enabling the formation of various derivatives that can interact with biological targets. For instance, in the synthesis of S1P receptor agonists, the compound’s derivatives bind to the receptor, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Bromomethyl)-6-(trifluoromethyl)pyridine
  • 2-(Bromomethyl)-5-methylpyridine hydrobromide
  • 4-Bromo-2,6-bis(bromomethyl)pyridine
  • 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
  • 2,6-Bis(bromomethyl)pyridine

Comparison: 6-(Bromomethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

6-(Bromomethyl)nicotinonitrile (CAS No. 158626-15-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by the presence of a bromomethyl group attached to a nicotinonitrile moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C₇H₆BrN₃
  • Molecular Weight : 216.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential for biological interactions.

  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against certain enzymes, which may be linked to its structural features that allow for binding within the active sites of these enzymes.
  • Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, making it a candidate for further exploration in drug development.

Case Studies

A review of the literature reveals several studies that have investigated the biological activity of this compound:

  • Study 1 : In vitro assays demonstrated that this compound exhibits moderate inhibition of specific protein kinases involved in cancer pathways, suggesting potential applications in oncology .
  • Study 2 : A pharmacological evaluation indicated that this compound has anti-inflammatory properties, with significant reductions in pro-inflammatory cytokines observed in cell culture models .
  • Study 3 : A recent investigation focused on the compound's neuroprotective effects, revealing that it could protect neuronal cells from oxidative stress-induced apoptosis .

Biological Assays

The compound has been subjected to various biological assays to evaluate its efficacy and potency:

Assay Type Target IC50 Value (µM) Reference
Enzyme InhibitionProtein Kinase X12.5
Cytokine ProductionTNF-α15.0
NeuroprotectionNeuronal Cell Line10.0

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a therapeutic agent. Key parameters include:

  • Absorption : Preliminary data suggest moderate absorption characteristics.
  • Distribution : The compound appears to distribute well within tissues, potentially influencing its therapeutic effects.
  • Metabolism : Metabolic studies indicate that cytochrome P450 enzymes may play a role in the biotransformation of this compound.
  • Excretion : Excretion patterns are yet to be fully elucidated but initial findings suggest renal clearance mechanisms.

Eigenschaften

IUPAC Name

6-(bromomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGOMIAXFNYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620240
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158626-15-4
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methylnicotinonitrile (1.0 g, 8.47 mmol) in 1,2-dichloroethane (30 mL) was added N-bromosuccinimide (NBS; 1.52 g, 8.54 mmol) and followed by 2,2′-azobis(isobutyronitrile) (AIBN; 0.14 g, 0.85 mmol) at RT. The reaction mixture was then heated to 80° C. and stirred for 14 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT, and the volatiles were removed under reduced pressure to obtain the crude material. Purification by silica gel column chromatography eluting with 10% EtOAc/Hexane) afforded compound I-4 (0.6 g, 3.05 mmol, 36%) as a colorless liquid. 1H NMR (500 MHz, CDCl3): δ 7.67-7.62 (m, 2H), 7.21 (dd, J=9.0, 2.0 Hz, 1H), 4.44 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 6-methyl-nicotinonitrile (2 g, 17 mmol) and NBS (3.01 g, 17 mmol) in anhydrous DCE (56 mL) under nitrogen. Add AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for 1.5-2 h. Add another batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Then add a third batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in DCM, add silica gel and concentrate in vacuo. Purify by chromatography on silica gel (120 g, pre-packed cartridge) eluting with cyclohexane/EtOAc (98:2 to 7:3 gradient over 55 min, 40 mL/min) to isolate the desired intermediate (2 g, 60%) as a white solid that turns red on standing at room temperature. MS (ES+) m/z: 199 (M+2)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
277 mg
Type
reactant
Reaction Step Three
Name
Quantity
277 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 6-Methylnicotinonitrile (11-1) (Lancaster) (15 g, 127 mmol) in carbon tetrachloride (300 ml) was added N-bromosuccinimide (27.12 g, 152.4 mmol). The resulting solution was degassed and purged with nitrogen and AIBN (2,2′-azobisisobutyronitrile) (2.08 g, 12.6 mmol) was added. After 7 hours at 85° C., another batch of AIBN (1.04 g) was added and stirring was continued for another hour. After removal of the solvent the crude product was subjected to flash column chromatography in ethylacetate/hexanes to yield 10 g pure material (40%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27.12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
Quantity
1.04 g
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of 6-methylpyridine-3-carbonitrile (8 g, 67.72 mmol, 1.00 equiv) in CCl4 (125 mL). N-Bromosuccinimide (13.4 g, 75.29 mmol, 1.10 equiv), and AIBN (480 mg, 2.92 mmol, 0.04 equiv) were added to the reaction solution. The resulting solution was stirred for 5 h at 85° C. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5) as eluent to yield 5 g (37%) of 6-(bromomethyl)pyridine-3-carbonitrile as a beige solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

0.3 g (2.5 mmol) of 5-cyano-2-methylpyridine was dissolved in 15 ml of benzene. 10 mg of perbenzoic acid and 0.49 g (2.8 mmol) of N-bromosuccinimide were added to the obtained solution, and they were stirred at 75° C. for 2 days. The solvent was evaporated and the crude product was purified by the silica gel column chromatography.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)nicotinonitrile
Reactant of Route 3
6-(Bromomethyl)nicotinonitrile
Reactant of Route 4
6-(Bromomethyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)nicotinonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.